Pentaerythritol
Overview
Description
Pentaerythritol is an organic compound with the chemical formula C(CH₂OH)₄. It is a white, crystalline solid that is classified as a polyol, specifically a tetrol, due to its four hydroxyl groups. The compound was first synthesized in 1891 by German chemist Bernhard Tollens and his student P. Wigand . This compound is widely used in the production of explosives, plastics, paints, and cosmetics, among other commercial products .
Mechanism of Action
Target of Action
Pentaerythritol is a versatile compound that serves as a building block for the synthesis and production of various commercial products . Its primary targets are diverse and depend on the specific application. For instance, in the form of this compound tetranitrate (PETN), it targets the cardiovascular system, acting as a coronary vasodilator in the treatment of heart conditions such as angina .
Mode of Action
This compound interacts with its targets in different ways. As PETN, it releases free nitric oxide (NO) after a denitration reaction, triggering NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) . This interaction results in vasodilation, which is beneficial for treating heart conditions.
Biochemical Pathways
The biochemical pathways affected by this compound are also application-dependent. In the case of PETN, it targets reactive oxygen species generation, halting changes in mitochondrial antioxidant enzymes and progressive fibrotic remodeling . This action leads to the amelioration of cardiac functional performance in rats with ischemic heart failure .
Pharmacokinetics
It’s known that petn, a derivative of this compound, is lipid-soluble and has a more prolonged duration of action compared to other nitrates .
Result of Action
The result of this compound’s action is largely dependent on its form and application. As a coronary vasodilator, PETN improves cardiac function in patients with ischemic heart failure . In its base form, this compound is used in the production of various commercial products, including explosives, plastics, paints, and cosmetics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of PETN can decrease when mixed with certain compounds . Furthermore, the solubility of this compound in water and other solvents can affect its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
Pentaerythritol plays a crucial role in organic and medicinal chemistry, particularly in multicomponent reactions . It serves as a versatile substrate for the synthesis of many polyfunctionalized products, thanks to the presence of the neopentane core and one hydroxyl group in each of the four terminal carbons .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves a series of reactions. For instance, it is involved in the condensation of acetaldehyde and formaldehyde in the presence of sodium hydroxide . This process results in the formation of various compounds, including this compound, dithis compound, trithis compound, bispentaerythritolformal, this compound methyl ether, and sodium 2,2-bis(hydroxymethyl)propanoate .
Metabolic Pathways
This compound is involved in a complex reaction system due to the high reactivity of starting and intermediate aldehydes
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol is typically synthesized through a base-catalyzed multiple-addition reaction between acetaldehyde and formaldehyde. The process involves the following steps :
Reaction of Acetaldehyde with Formaldehyde: Acetaldehyde reacts with three equivalents of formaldehyde in the presence of a base such as sodium hydroxide or calcium hydroxide to form pentaerythrose.
Cannizzaro Reaction: A fourth equivalent of formaldehyde undergoes a Cannizzaro reaction, resulting in the formation of this compound and formate ion.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where formaldehyde and acetaldehyde are reacted in a reactor with controlled addition of sodium hydroxide and formic acid . The reaction mixture is then transferred to a buffer tank for further processing and purification.
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: this compound can be oxidized to form this compound tetranitrate (PETN), a powerful explosive.
Reduction: Reduction reactions are less common but can involve the conversion of hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups to form derivatives used in various applications.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used to oxidize this compound to PETN.
Substitution: Various reagents, including acids and bases, can be used to substitute the hydroxyl groups.
Major Products:
This compound Tetranitrate (PETN): Formed through oxidation and used as an explosive.
Polyfunctionalized Derivatives: Used in the production of resins, varnishes, and stabilizers.
Scientific Research Applications
Pentaerythritol has a wide range of applications in scientific research and industry :
Chemistry: Used as a building block for the synthesis of polyfunctionalized compounds and in multicomponent reactions.
Biology: Employed in the synthesis of biologically active molecules and as a substrate in enzymatic reactions.
Medicine: this compound tetranitrate (PETN) is used as a coronary vasodilator for treating angina pectoris.
Comparison with Similar Compounds
Pentaerythritol can be compared with other polyols and related compounds :
Neopentane: Similar in structure but lacks hydroxyl groups.
Neopentyl Alcohol: Contains one hydroxyl group.
Neopentyl Glycol: Contains two hydroxyl groups.
Trimethylolethane: Contains three hydroxyl groups.
Orthocarbonic Acid: Contains four hydroxyl groups but differs in its overall structure.
This compound is unique due to its four hydroxyl groups, making it highly versatile for various chemical transformations and industrial applications.
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZMFSXDPGVJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4, C(CH2OH)4 | |
Record name | PENTAERYTHRITOL | |
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Record name | PENTAERYTHRITOL | |
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Record name | pentaerythritol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Pentaerythritol | |
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Related CAS |
54640-10-7 | |
Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID2026943 | |
Record name | Pentaerythritol | |
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Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH], COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER., Colorless to white, crystalline, odorless powder., Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.] | |
Record name | PENTAERYTHRITOL | |
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Record name | PENTAERYTHRITOL | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
Sublimes (NIOSH, 2023), Sublimes, BP: 276 °C at 30 mm Hg, at 4kPa: 276 °C | |
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Flash Point |
About 240 °C (open cup), 240 °C o.c. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |
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Solubility |
6 % at 59 °F (NIOSH, 2023), Insoluble in ethyl ether, benzene, Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride, 1 gram dissolves in 18 mL water at 15 °C, Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether, In water, 72,300 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5, (59 °F): 6% | |
Record name | PENTAERYTHRITOL | |
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Record name | Pentaerythritol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.39 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.399 at 25 °C/4 °C, Relative density (water = 1): 1.4, 1.38 | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Density |
Relative vapor density (air = 1): 4.7 | |
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Vapor Pressure |
8e-08 mmHg (NIOSH, 2023), Vapor pressure, Pa at 20 °C: 0.013, 0.00000008 mmHg | |
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URL | https://www.osha.gov/chemicaldata/140 | |
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Color/Form |
Ditetragonal crystals from dilute hydrochloric acid, White, crystalline powder, Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol]. | |
CAS No. |
115-77-5 | |
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Melting Point |
502 °F (USCG, 1999), 258 °C, 260 °C, 500 °F (sublimes), 500 °F (Sublimes) | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pentaerythritol?
A1: this compound has a molecular formula of C5H12O4 and a molecular weight of 136.15 g/mol.
Q2: How can spectroscopic data be used to identify this compound?
A2: Infrared (IR) spectroscopy is a useful tool for identifying this compound. The disappearance of the hydroxyl (-OH) absorption peak in the IR spectrum confirms the completion of esterification reactions involving this compound. []
Q3: What is the crystal habit of this compound and how can it be modified?
A3: this compound typically forms rod-shaped crystals, which can lead to low bulk density and poor flowability. [] Additives such as dithis compound (DPE), methylcellulose (MC), and hydroxypropyl methylcellulose (HPMC) can modify the crystal habit and improve bulk density. DPE interacts with specific crystal faces of this compound, altering its growth pattern. [] MC and HPMC promote the formation of spherical this compound crystals through a multi-step mechanism. []
Q4: What are some common applications of this compound and its derivatives?
A4: this compound and its derivatives are used in various applications including:
- Flame retardants: this compound phosphate, aminated this compound phosphate, and melamine salt of this compound bisphosphate (MPP) exhibit flame-retardant properties in materials like liner boards and polyurethane foam. [, ]
- Polyurethane synthesis: this compound can be used to modify castor oil, increasing its hydroxyl content and making it suitable for polyurethane production with improved properties. []
- Thermal stabilizers: this compound esters, particularly dimerized this compound esters, act synergistically with metal soaps (e.g., zinc and calcium stearates) to stabilize poly(vinyl chloride) (PVC) against heat-induced discoloration. []
- Coating compositions: this compound phthalic anhydride resin (PPR), synthesized from this compound and phthalic anhydride, finds application as a binder in coatings, adhesives, plastics, varnishes, and printing inks. []
- Low-calorie food additives: Erythritol and this compound fatty acid esters show potential as low-calorie alternatives to fats and sugars in food. []
Q5: How does the addition of this compound affect the properties of epoxy resin composites?
A5: this compound, when added to epoxy resin composites containing melamine phosphate, shows a complex influence on flame retardancy. While small additions of this compound can slightly improve flame retardancy, higher concentrations decrease it. [] The addition of both melamine phosphate and this compound enhances the thermal stability of the composites at high temperatures. []
Q6: What are the advantages of using this compound esters as additives in industrial air compressor oils?
A6: Blending commercial air compressor oil with this compound ester (PE) derived from vegetable oil shows promising tribological properties. Specifically, a blend of 75 vol.% PE and 25 vol.% SAE30 compressor oil exhibits lower coefficient of friction (COF) and specific wear rate (SWR) compared to the individual components, especially under high loads and sliding speeds. [] This improved performance is attributed to the formation of a protective coating on the surface of the lubricated components. []
Q7: How is dithis compound formed and what role does monothis compound play in its synthesis?
A7: Dithis compound is formed through the base-catalyzed Tollens condensation of acetaldehyde and formaldehyde. Monothis compound (C(CH2OH)4) acts as a key intermediate in this reaction sequence. Evidence for this mechanism comes from: (1) isolation of radioactive dithis compound when radioactive monothis compound is used in the reaction, (2) comparison of radioactivity levels in mono- and di-pentaerythritol synthesized using radioactive formaldehyde, and (3) the observation that dithis compound yield is directly influenced by the concentration of monothis compound in the reaction mixture. []
Q8: Can you describe an efficient method for synthesizing this compound tetraisostearate?
A8: A two-step method can be employed:
- This compound and isostearic acid, in a molar ratio of 1:4.0-4.2, are reacted in a reactor with stirring. []
- A composite metal oxide catalyst is added to the mixture and the reaction proceeds at 140-150 °C for 4-5 hours. [, ]
Q9: What is the role of catalysts in the synthesis of this compound esters?
A9: Catalysts play a crucial role in the esterification of this compound with fatty acids to produce this compound esters. Various catalysts have been studied, including solid superacid SO42-/ZrO2-Al2O3, p-toluene sulfonic acid, and metal oxides. [, , ] These catalysts enhance the reaction rate and influence the yield and purity of the desired ester.
Q10: Can microorganisms degrade this compound tetranitrate (PETN)?
A10: Yes, certain microorganisms can degrade PETN. A strain of Enterobacter cloacae, designated PB2, was isolated from soil and demonstrated the ability to utilize PETN as a sole nitrogen source for growth. [] This bacterium degrades PETN through a series of enzymatic reactions, producing metabolites like this compound dinitrate and 3-hydroxy-2,2-bis-[(nitrooxy)methyl]propanal. [] A key enzyme involved in this process is PETN reductase, an NADPH-dependent flavoprotein that cleaves nitrate groups from PETN. [, ]
Q11: How is this compound tetranitrate (PETN) metabolized in the body?
A11: PETN undergoes bioactivation primarily in the mitochondria, with mitochondrial aldehyde dehydrogenase (ALDH-2) playing a key role. [] The process involves a stepwise reduction of the four nitrate groups, resulting in the formation of active metabolites: this compound trinitrate (PEtriN), this compound dinitrate (PEdiN), and this compound mononitrate (PEmonoN). [] These metabolites contribute to PETN's vasodilatory effects.
Q12: Are there differences in the metabolism of PETN compared to other organic nitrates?
A12: While ALDH-2 is essential for the bioactivation of various organic nitrates, there are differences in their interactions with this enzyme. PETN, similar to glyceryl trinitrate (GTN), relies on the esterase activity of ALDH-2 for its bioactivation. [] Interestingly, while both GTN and PETN inhibit ALDH-2 dehydrogenase activity, only GTN inhibits its esterase activity. [] This distinction might contribute to the greater potency of GTN in eliciting mitochondrial superoxide formation and nitrate tolerance compared to PETN. []
Q13: How does the co-administration of other drugs affect PETN's pharmacokinetics?
A13: Co-administration of PETN with meprobamate and diphenhydramine significantly increases the plasma levels of this compound mononitrate, a major active metabolite of PETN. [] This effect is attributed to an interaction between these drugs, leading to enhanced absorption or reduced clearance of this compound mononitrate. []
Q14: What analytical techniques are used to quantify PETN and its metabolites?
A14: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a sensitive and specific method for quantifying PETN and its denitrated metabolites in biological samples. [] This method allows for the determination of these compounds at very low concentrations.
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